molecular formula C14H17N3O2 B14086789 4-hydroxy-N-(3-methylbutyl)quinazoline-7-carboxamide

4-hydroxy-N-(3-methylbutyl)quinazoline-7-carboxamide

Cat. No.: B14086789
M. Wt: 259.30 g/mol
InChI Key: ZQANQOCPSCPYNI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-(3-methylbutyl)quinazoline-7-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions for each step mentioned above. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N-(3-methylbutyl)quinazoline-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride

    Substitution: Thionyl chloride, phosphorus tribromide

Major Products Formed

    Oxidation: Formation of quinazoline-4-one derivatives

    Reduction: Formation of 4-aminoquinazoline derivatives

    Substitution: Formation of various substituted quinazoline derivatives

Mechanism of Action

The mechanism of action of 4-hydroxy-N-(3-methylbutyl)quinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

N-(3-methylbutyl)-4-oxo-3H-quinazoline-7-carboxamide

InChI

InChI=1S/C14H17N3O2/c1-9(2)5-6-15-13(18)10-3-4-11-12(7-10)16-8-17-14(11)19/h3-4,7-9H,5-6H2,1-2H3,(H,15,18)(H,16,17,19)

InChI Key

ZQANQOCPSCPYNI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)C1=CC2=C(C=C1)C(=O)NC=N2

Origin of Product

United States

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